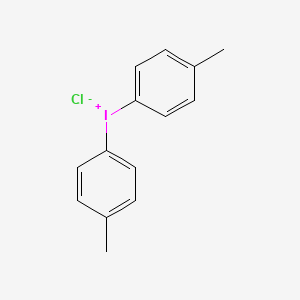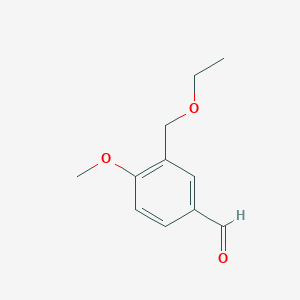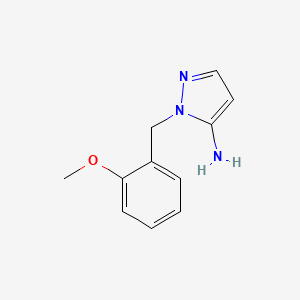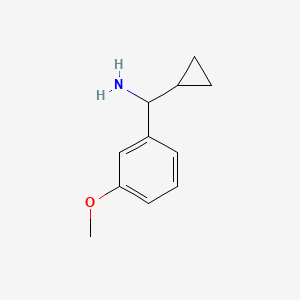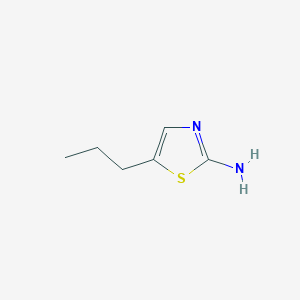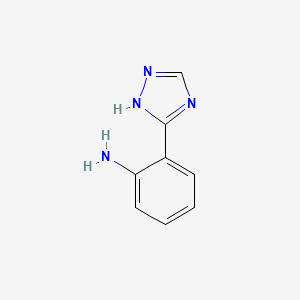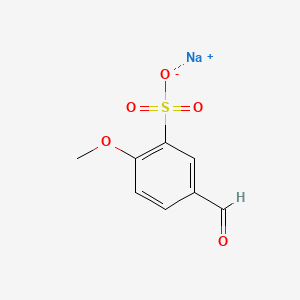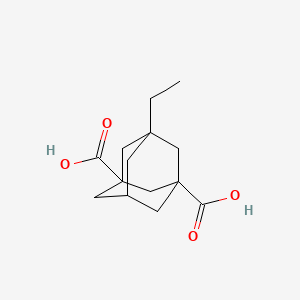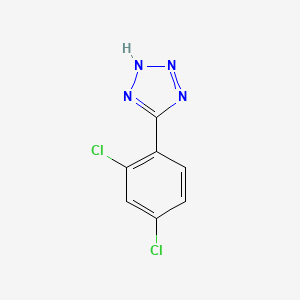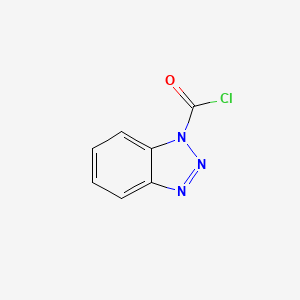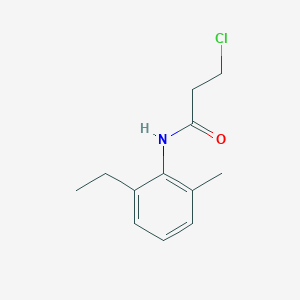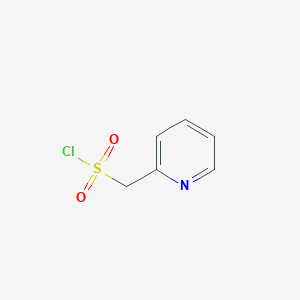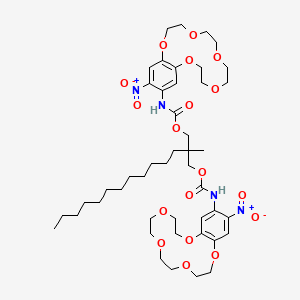
Potassium ionophore III
Overview
Description
Mechanism of Action
Target of Action
Potassium Ionophore III, also known as BME-44, is a specific potassium ion carrier . Its primary targets are the potassium ions (K+) in the body . It has high selectivity for potassium ions over other ions such as sodium and ammonium . The role of this ionophore is to facilitate the transport of potassium ions across cell membranes .
Mode of Action
This compound functions as a carrier ionophore . It binds to potassium ions and shields their charge from the surrounding environment, making it easier for the ions to pass through the hydrophobic interior of the lipid membrane . This ion transport across hydrophobic membranes, such as those found in living cells or synthetic vesicles (liposomes), is catalyzed by the ionophore .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the potassium ion transport across cell membranes . By facilitating the transport of potassium ions, the ionophore influences the membrane potential and the ionic balance within the cell . This can affect various cellular processes, including signal transduction, muscle contraction, and the regulation of heart rhythm .
Pharmacokinetics
Due to its lipophilic nature, it is expected to readily cross biological membranes . Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.
Result of Action
The action of this compound results in the alteration of potassium ion concentrations within cells . This can disrupt the membrane potential and could exhibit cytotoxic properties . In addition, it has been found that potassium ionophores can affect the core components of pluripotency signaling in human pluripotent stem cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and ionic strength of the surrounding medium, the presence of other ions , and the temperature . For instance, carrier ionophores like this compound become unable to transport ions under very low temperatures .
Biochemical Analysis
Biochemical Properties
Potassium Ionophore III plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its ability to bind and transport potassium ions across lipid cell membranes . This ionophore forms complexes with monovalent cations, including sodium and potassium .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering the concentration of potassium ions within the cell . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of enzymes and other proteins .
Molecular Mechanism
The mechanism of action of this compound involves its ability to form complexes with potassium ions and transport them across cell membranes . This process disrupts the ion concentration gradient for potassium ions in microorganisms, preventing them from maintaining appropriate metabolism and leading to antimicrobial effects .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This could be due to the product’s stability, degradation, or long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, ionophores have been known to cause toxicity with significant clinical symptoms in animals, with the most critical factors influencing ionophores’ toxicity being administration dose, species, and animal age .
Metabolic Pathways
This compound is involved in the transport of potassium ions, a crucial process in many metabolic pathways . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its ability to form complexes with potassium ions and transport them across cell membranes . This could involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
Given its role in transporting potassium ions across cell membranes, it is likely to be found wherever these ions are needed within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium ionophore III involves the reaction of 2-dodecyl-2-methyl-1,3-propanediol with 5’-nitro (benzo-15-crown-5)-4’-yl isocyanate. The reaction typically occurs in an organic solvent such as chloroform under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to maintain the quality and consistency of the final product. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Potassium ionophore III primarily undergoes complexation reactions with potassium ions. It forms stable complexes by binding to potassium ions through its crown ether moieties, which are highly selective for potassium over other cations .
Common Reagents and Conditions: The ionophore is typically used in conjunction with poly(vinyl chloride) (PVC) membranes in ion-selective electrodes. The membrane composition includes plasticizers and other additives to enhance the selectivity and sensitivity of the ionophore .
Major Products Formed: The major product formed from the reaction of this compound with potassium ions is a stable potassium-ionophore complex. This complex is crucial for the accurate detection and quantification of potassium ions in various samples .
Scientific Research Applications
Potassium ionophore III has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Valinomycin: Another potassium-selective ionophore, but with a different structure and mechanism of action.
Nonactin: A macrotetrolide ionophore that also selectively binds to potassium ions.
Crown Ethers: A class of compounds that includes various ionophores with different selectivities for cations.
Uniqueness of Potassium Ionophore III: this compound is unique due to its high selectivity and sensitivity for potassium ions, which is attributed to its specific molecular structure. This makes it particularly useful in applications requiring precise and accurate detection of potassium ions .
Properties
IUPAC Name |
[2-methyl-2-[(18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)carbamoyloxymethyl]tetradecyl] N-(18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H70N4O18/c1-3-4-5-6-7-8-9-10-11-12-13-46(2,34-67-44(51)47-36-30-40-42(32-38(36)49(53)54)65-28-24-61-20-16-57-14-18-59-22-26-63-40)35-68-45(52)48-37-31-41-43(33-39(37)50(55)56)66-29-25-62-21-17-58-15-19-60-23-27-64-41/h30-33H,3-29,34-35H2,1-2H3,(H,47,51)(H,48,52) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWXVVNLVXXTQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)(COC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCOCCOCCOCCO2)COC(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCOCCOCCOCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H70N4O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409092 | |
| Record name | Potassium ionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
967.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99348-39-7 | |
| Record name | Potassium ionophore III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


